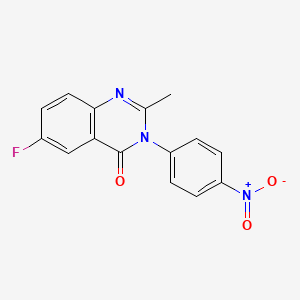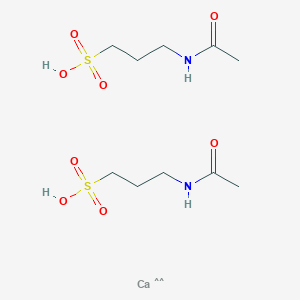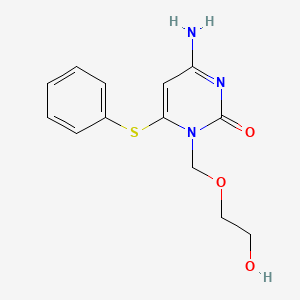
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is a brominated organic compound with the molecular formula C₅Br₄O₂ It is known for its unique structure, which includes four bromine atoms attached to a cyclopentene ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the cyclopentene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.
Oxidation Reactions: The ketone groups can be further oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while reduction reactions can produce partially or fully debrominated compounds.
Scientific Research Applications
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s brominated structure makes it useful in the development of flame retardants and other materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its bromine atoms and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Tribromo-5-hydroxycyclopent-4-ene-1,3-dione: This compound has similar bromination but includes a hydroxyl group, which can alter its reactivity and applications.
2,3,5,5-Tetrabromocyclopent-2-ene-1,4-dione:
Uniqueness
2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is unique due to its specific bromination pattern and the presence of two ketone groups
Properties
CAS No. |
18838-41-0 |
|---|---|
Molecular Formula |
C5Br4O2 |
Molecular Weight |
411.67 g/mol |
IUPAC Name |
2,2,4,5-tetrabromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5Br4O2/c6-1-2(7)4(11)5(8,9)3(1)10 |
InChI Key |
JVROKIVKBQCTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(C1=O)(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


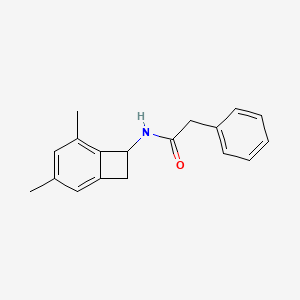
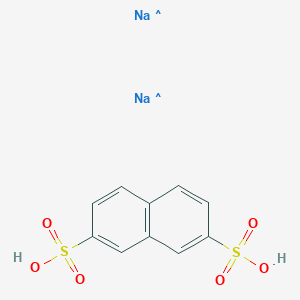
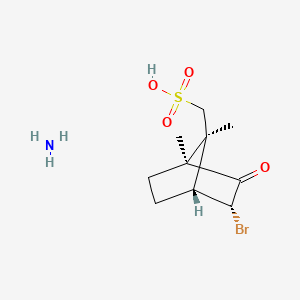
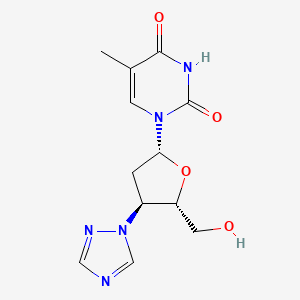
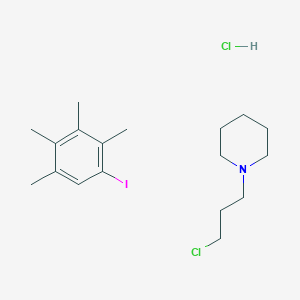
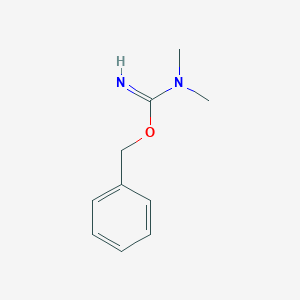
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)
![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)

